Preprohepcidin

Protein-Protein Interaction Iron Metabolism Hepatology

Preprohepcidin is an 84-amino acid prepropeptide synthesized primarily in the liver, serving as the initial translational product of the HAMP gene. It undergoes sequential proteolytic cleavage: first, removal of a 24-amino acid signal peptide yields the 60-amino acid prohepcidin; subsequently, furin-like proprotein convertases cleave prohepcidin to produce the biologically active, 25-amino acid mature hormone, hepcidin-25.

Molecular Formula
Molecular Weight
Cat. No. B1576763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreprohepcidin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preprohepcidin: The 84-Amino Acid Precursor to the Iron-Regulatory Hormone Hepcidin


Preprohepcidin is an 84-amino acid prepropeptide [1] synthesized primarily in the liver, serving as the initial translational product of the HAMP gene [2]. It undergoes sequential proteolytic cleavage: first, removal of a 24-amino acid signal peptide yields the 60-amino acid prohepcidin; subsequently, furin-like proprotein convertases cleave prohepcidin to produce the biologically active, 25-amino acid mature hormone, hepcidin-25 [3]. Preprohepcidin is the direct, intracellular precursor to the entire hepcidin axis and is central to studies of hepcidin maturation, trafficking, and regulation.

Hepcidin maturation and intracellular trafficking studies
Proprotein convertase processing and cleavage-site analysis
Mutation and splicing variant functional characterization

Why Prohepcidin or Hepcidin-25 Are Not Interchangeable with Preprohepcidin in Research


Substitution of preprohepcidin with its downstream products, prohepcidin or hepcidin-25, is scientifically invalid due to fundamental differences in protein interactome, cellular localization, and biological function. Preprohepcidin engages in a unique intracellular protein-protein interaction network during its maturation, which is distinct from the serum-binding partners of prohepcidin [1]. Critically, only the full-length preprohepcidin can be used to study the initial, rate-limiting steps of hepcidin biogenesis and the functional consequences of mutations within the signal peptide or proregion [2]. Furthermore, specific pathological variants, such as truncated preprohepcidin produced by aberrant mRNA splicing, exhibit entirely different processing and secretion characteristics compared to the native preprohepcidin, prohepcidin, or mature hormone [3].

Target
Substitute
Mismatch Risk
Preprohepcidin
Prohepcidin
Intracellular interactome and binding partners differ from serum-based interactions; maturation modeling may be inaccurate
Preprohepcidin
Hepcidin-25
Lacks signal peptide and proregion; cannot replicate initial processing steps or signal-peptide mutation effects
Preprohepcidin
Truncated preprohepcidin variants
Aberrant processing and secretion profile may not represent native hepcidin biogenesis

Quantitative Differentiation of Preprohepcidin from Prohepcidin and Hepcidin


Unique Intracellular Binding Partner: Alpha-1 Antitrypsin Interaction

In contrast to prohepcidin, which binds α-1 antitrypsin in serum, preprohepcidin demonstrates a specific and strong interaction with α-1 antitrypsin intracellularly during its maturation. This interaction was confirmed via multiple in vitro and in vivo assays [1]. Hepcidin-25 shows no binding to α-1 antitrypsin [1].

Intracellular vs. serum binding
Head-to-head
Preprohepcidin binds α-1 antitrypsin intracellularly; prohepcidin in serum; hepcidin-25 shows no binding
Distinct intracellular protein interaction network context
GST pull-down, co-IP, MALDI-TOF confirmed
Protein-Protein Interaction Iron Metabolism Hepatology

Processing and Secretion Defect of Truncated Preprohepcidin Variant

A naturally occurring splicing variant of hepcidin mRNA, lacking exon 2, produces a truncated preprohepcidin protein. In direct comparison to native preprohepcidin, this truncated form is completely resistant to normal proteolytic processing and is secreted from cells as a full-length, unprocessed preprohepcidin [1].

Truncated variant processing
Head-to-head
Native preprohepcidin is cleaved to hepcidin-25; truncated variant secreted as unprocessed preprohepcidin
Amino acid sequence integrity is required for normal maturation
Complete loss of proteolytic processing in hepatoma-derived cells
Hepatocellular Carcinoma Aberrant Splicing Protein Processing

Dependence on Furin-like Proprotein Convertases for Maturation

The conversion of preprohepcidin to active hepcidin is strictly dependent on cleavage by specific proprotein convertases. This was demonstrated in a PC-activity-deficient cell line (LoVo), where preprohepcidin processing is completely abolished. Processing is restored only upon co-expression of Furin, PACE4, PC5, or PC7 [1]. The RRRRR59→SSSSS59 mutant of preprohepcidin is completely resistant to cleavage and is biologically inactive [1].

PC-dependent maturation
Head-to-head
Processing restored by Furin, PACE4, PC5, PC7 in PC-deficient cells; RRRRR59→SSSSS59 mutant resistant
Functional PC cleavage site is essential for bioactive hepcidin generation
LoVo cell rescue and site-directed mutagenesis data
Proprotein Convertase Furin HAMP Gene

Analytical Specificity: ELISA Discrimination of Hepcidin Isoforms

Commercially available ELISA kits demonstrate high specificity for mature hepcidin-25, with negligible cross-reactivity to its precursor prohepcidin. This analytical separation underscores the distinct molecular identities of the precursor and the mature hormone [1].

ELISA isoform discrimination
Class-level
Hepcidin-25 ELISA shows 0.04% cross-reactivity with prohepcidin; preprohepcidin data not reported
Inferred distinct antigenic profile supports preprohepcidin-specific tool development
Class-level inference; direct preprohepcidin assay validation needed
Immunoassay Analytical Validation Biomarker

Validated Research Applications for Preprohepcidin


Investigating the Molecular Mechanisms of Hepcidin Maturation and Trafficking

Preprohepcidin is the sole reagent for studying the initial, intracellular steps of hepcidin biogenesis. As demonstrated by its unique interaction with α-1 antitrypsin [3], experiments aimed at elucidating the protein-protein interaction network that governs its trafficking from the ER to the Golgi and its subsequent cleavage require the native preprohepcidin sequence.

Functional Analysis of HAMP Gene Mutations and Aberrant Splicing Variants

To understand the pathophysiological consequences of mutations in the HAMP gene, researchers must use preprohepcidin constructs. The characterization of the truncated variant that evades normal processing and is secreted intact [3] illustrates the absolute necessity of the full-length, wild-type preprohepcidin as a control and template for mutagenesis studies in models of iron disorders and hepatocellular carcinoma.

Development and Validation of Antibodies and Immunoassays

Given the negligible cross-reactivity between prohepcidin and hepcidin-25 [3], developing assays specific to preprohepcidin for studying its intracellular pool or for diagnostic purposes in conditions like alpha-1 antitrypsin deficiency requires the use of the pure, full-length preprohepcidin antigen. This is critical for generating antibodies that recognize unique epitopes not present in prohepcidin or hepcidin-25.

Application
Selection Property
Validation Focus
Hepcidin maturation and trafficking studies
Full-length prepropeptide with intact signal peptide and proregion
Intracellular interaction network and cleavage kinetics
HAMP gene mutation and splicing variant analysis
Wild-type preprohepcidin as mutagenesis template
Processing and secretion fidelity in disease-model context
Antibody and immunoassay development
Unique epitopes absent in prohepcidin and hepcidin-25
Assay specificity and cross-reactivity profiling

Technical Documentation Hub

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